molecular formula C11H10IN B3047663 1-[(4-Iodophenyl)methyl]-1H-pyrrole CAS No. 143128-29-4

1-[(4-Iodophenyl)methyl]-1H-pyrrole

Cat. No.: B3047663
CAS No.: 143128-29-4
M. Wt: 283.11 g/mol
InChI Key: BAPDTHNKTSOIBC-UHFFFAOYSA-N
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Description

1-[(4-Iodophenyl)methyl]-1H-pyrrole is an organic compound with the molecular formula C11H10IN It is characterized by the presence of an iodophenyl group attached to a pyrrole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Iodophenyl)methyl]-1H-pyrrole can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Another method involves the direct iodination of 1-benzyl-1H-pyrrole using iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. This reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Iodophenyl)methyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like n-butyllithium or Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether or tetrahydrofuran (THF) are commonly used.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like THF or ethanol.

Major Products Formed

    Substitution: Formation of various substituted phenylmethylpyrroles.

    Coupling: Formation of biaryl or diaryl derivatives.

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-Iodophenyl)methyl]-1H-pyrrole depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact molecular targets and pathways involved vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Bromophenyl)methyl]-1H-pyrrole: Similar structure with a bromine atom instead of iodine.

    1-[(4-Chlorophenyl)methyl]-1H-pyrrole: Similar structure with a chlorine atom instead of iodine.

    1-[(4-Fluorophenyl)methyl]-1H-pyrrole: Similar structure with a fluorine atom instead of iodine.

Uniqueness

1-[(4-Iodophenyl)methyl]-1H-pyrrole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior, making it suitable for specific applications, such as radiolabeling for medical imaging .

Properties

IUPAC Name

1-[(4-iodophenyl)methyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPDTHNKTSOIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596255
Record name 1-[(4-Iodophenyl)methyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143128-29-4
Record name 1-[(4-Iodophenyl)methyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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